molecular formula C13H17NOS B6602514 N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide CAS No. 2384992-61-2

N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide

Cat. No.: B6602514
CAS No.: 2384992-61-2
M. Wt: 235.35 g/mol
InChI Key: FJGAFZZPEPLAQA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a methanethioamide group attached to a tetrahydronaphthalene ring, which is further substituted with a dimethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene derivative. This can be achieved through hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene. Subsequent functionalization introduces the methanethioamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the chemical reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: The biological potential of this compound includes its use as a building block for developing new pharmaceuticals. Its structural features make it suitable for binding to various biological targets, potentially leading to the discovery of new drugs.

Medicine: In the medical field, derivatives of this compound may exhibit bioactive properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Research is ongoing to explore its therapeutic potential.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • N,N-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-amine

  • 1-Naphthalenol, 5,6,7,8-tetrahydro-

  • 1-Naphthalenamine, 5,6,7,8-tetrahydro-

Uniqueness: N,N-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-1-yloxy)methanethioamide stands out due to its unique combination of functional groups, which provides it with distinct chemical properties compared to similar compounds

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its versatility and potential make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

O-(5,6,7,8-tetrahydronaphthalen-1-yl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-14(2)13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGAFZZPEPLAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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